Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate
Description
This compound is a heterocyclic molecule featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one core substituted with a pentyl group at position 4, a propanoyl linker at position 1, and a piperazine-1-carboxylate ester moiety. The thiophene ring fused to the triazolo-pyrimidine system distinguishes it from pyrazole- or pyridine-based analogues. The pentyl chain may enhance lipophilicity, while the piperazine and ethyl carboxylate groups likely improve aqueous solubility and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[3-(7-oxo-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-3-5-6-10-27-20(30)19-16(9-15-33-19)28-17(23-24-21(27)28)7-8-18(29)25-11-13-26(14-12-25)22(31)32-4-2/h9,15H,3-8,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISCCIVRDURGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate, also known as compound F084-0410, is a complex chemical structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
- Chemical Name : this compound
- Molecular Formula : C22H30N6O4S
- Molecular Weight : 474.58 g/mol
- CAS Number : Not specified in the results.
The compound features a thieno-triazolo-pyrimidine framework which is significant for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| LogP | 2.552 |
| Water Solubility (LogSw) | -2.53 |
| Polar Surface Area | 80.147 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 0 |
Pharmacological Profile
Research indicates that compounds similar to F084-0410 exhibit a range of biological activities due to their structural components:
- Anticancer Activity : Compounds with triazole and pyrimidine moieties have shown promise as anticancer agents. They may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells .
- Anti-inflammatory Properties : The thieno and pyrimidine structures are often associated with anti-inflammatory effects, potentially providing therapeutic benefits in conditions characterized by inflammation .
- Antimicrobial Effects : Some derivatives of triazoles are known for their antibacterial and antifungal properties, suggesting that F084-0410 could possess similar activities .
The exact mechanisms by which F084-0410 exerts its biological effects are still under investigation. However, it is hypothesized that:
- The triazole ring may interact with various biological targets such as enzymes or receptors involved in disease processes.
- The pyrimidine component could modulate nucleic acid synthesis or function, impacting cellular replication and repair mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A study investigating triazole derivatives indicated significant cytotoxic effects against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .
- Anti-inflammatory Evaluation : Research on thieno derivatives revealed their ability to reduce inflammatory markers in vitro and in vivo models, supporting their use in treating inflammatory diseases .
- Screening for Drug Discovery : F084-0410 has been included in screening libraries aimed at identifying new allosteric inhibitors targeting kinases involved in cancer progression .
Scientific Research Applications
The compound Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential applications in various fields, including pharmacology and biochemistry. This article explores its scientific research applications, supported by comprehensive data tables and case studies.
Structural Features
The compound contains several key structural motifs:
- Thieno[2,3-e][1,2,4]triazolo : This heterocyclic structure is known for its biological activity.
- Piperazine Ring : Enhances solubility and biological interaction.
- Carboxylate Group : Contributes to the compound's acid-base properties and reactivity.
Anticancer Research
The compound has shown promise as an anticancer agent. Studies indicate that derivatives of triazolo-pyrimidines can inhibit specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Polo-like Kinase 1 (Plk1)
A study demonstrated that compounds similar to this compound effectively inhibited Plk1 activity in vitro. This inhibition led to reduced proliferation rates in cancer cells characterized by high Plk1 expression.
Neuroprotective Properties
Research has identified potential neuroprotective effects of this compound. It may modulate pathways related to neuroinflammation and apoptosis.
Antimicrobial Activity
The presence of the triazole moiety indicates potential antifungal properties. Many triazole derivatives are known to inhibit fungal cytochrome P450 enzymes.
Case Study: Antifungal Activity
In laboratory settings, derivatives of this compound demonstrated significant inhibitory effects against various Candida species by disrupting ergosterol synthesis, a crucial component of fungal cell membranes.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Related Heterocyclic Compounds
Key Observations :
- Core Heterocycles: The target compound’s thiophene fusion (vs. pyrazole in MRE 3008F20) may alter electronic properties and receptor binding selectivity.
- The piperazine-carboxylate moiety contrasts with MRE 3008F20’s methoxyphenylcarbamoyl group, which is critical for A3 adenosine receptor antagonism .
Functional Implications :
- Adenosine Receptor Modulation: MRE 3008F20’s high A3 selectivity is attributed to its pyrazolo-triazolo-pyrimidine core and methoxyphenylcarbamoyl group. The target compound’s thiophene and piperazine groups may shift selectivity toward other adenosine subtypes (e.g., A2B) or non-adenosine targets .
- Anticancer Potential: Isoxazolo-triazepins () show IC50 values in the µM range, suggesting the target compound’s triazolo-pyrimidine core and pentyl chain could similarly inhibit cancer cell proliferation .
Pharmacokinetic and Physicochemical Properties
- Solubility : The piperazine and ethyl carboxylate groups in the target compound likely enhance aqueous solubility compared to MRE 3008F20’s lipophilic furyl and carbamoyl substituents .
- Metabolic Stability : The ethyl ester may undergo hydrolysis in vivo, whereas MRE 3008F20’s carbamoyl group confers resistance to esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
